molecular formula C9H16N4O B15240422 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide

2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide

Katalognummer: B15240422
Molekulargewicht: 196.25 g/mol
InChI-Schlüssel: GYXVLYOUPNQXCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide typically involves the reaction of a suitable pyrazole derivative with an appropriate amine. One common method involves the condensation of 3,5-dimethylpyrazole with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of solvents to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines .

Wissenschaftliche Forschungsanwendungen

2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride
  • 5-amino-1,3-dimethylpyrazole

Uniqueness

2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Eigenschaften

Molekularformel

C9H16N4O

Molekulargewicht

196.25 g/mol

IUPAC-Name

2-amino-3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanamide

InChI

InChI=1S/C9H16N4O/c1-6-4-7(2)13(12-6)5-9(3,11)8(10)14/h4H,5,11H2,1-3H3,(H2,10,14)

InChI-Schlüssel

GYXVLYOUPNQXCO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NN1CC(C)(C(=O)N)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.